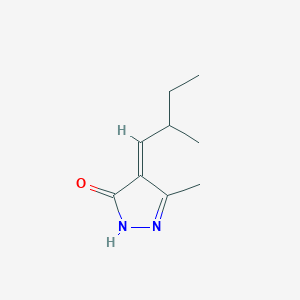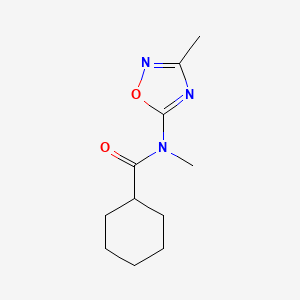
L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid is a complex organic compound that features a chiral pyrrolidine ring and multiple amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid typically involves multiple steps, starting from readily available chiral building blocks. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Amide Bond Formation: Sequential coupling reactions using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are employed to form the amide linkages.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups that mimic natural substrates. It can also serve as a model compound for studying protein folding and stability.
Medicine
In medicine, (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid has potential applications in drug design and development. Its ability to form stable amide bonds makes it a candidate for peptide-based therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide linkages allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Proline Derivatives: Compounds like N-Boc-proline and proline methyl ester share structural similarities with (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid.
Peptide Analogues: Peptides containing similar amide linkages and chiral centers.
Uniqueness
What sets (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high stereochemical purity and specific molecular interactions.
Propriétés
Numéro CAS |
654067-61-5 |
|---|---|
Formule moléculaire |
C16H26N4O7 |
Poids moléculaire |
386.40 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H26N4O7/c1-8(17)13(23)18-9(2)15(25)20-7-3-4-11(20)14(24)19-10(16(26)27)5-6-12(21)22/h8-11H,3-7,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1 |
Clé InChI |
KLMOURUYALLFTQ-NAKRPEOUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)

![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)


![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)


![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)


